molecular formula C8H12O B6267976 1,3,3a,4,7,7a-hexahydro-2-benzofuran CAS No. 4743-55-9

1,3,3a,4,7,7a-hexahydro-2-benzofuran

Cat. No.: B6267976
CAS No.: 4743-55-9
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7a-Hexahydro-2-benzofuran is a chemical compound with the molecular formula C8H12O. It is also known as hexahydroisobenzofuran. This compound is characterized by a fused ring structure consisting of a benzene ring and a tetrahydrofuran ring. It is a versatile compound with various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction between butadiene and maleic anhydride, followed by hydrogenation to yield the desired product . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-2-benzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-hexahydro-2-benzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran is unique due to its specific ring structure and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956182
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-42-6, 4743-55-9
Record name NSC292897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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